REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][O:7][CH2:8][N:9]1[CH:16]=[C:15]([F:17])[C:13](=[O:14])[NH:12][C:10]1=[O:11])(=O)C.[OH-].[Na+]>>[OH:4][CH2:5][CH2:6][O:7][CH2:8][N:9]1[CH:16]=[C:15]([F:17])[C:13](=[O:14])[NH:12][C:10]1=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCOCN1C(=O)NC(=O)C(=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOCN1C(=O)NC(=O)C(=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |